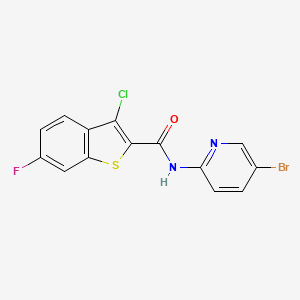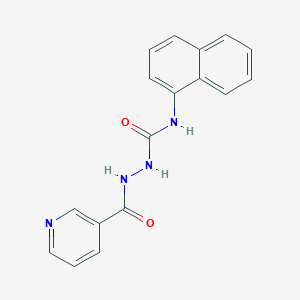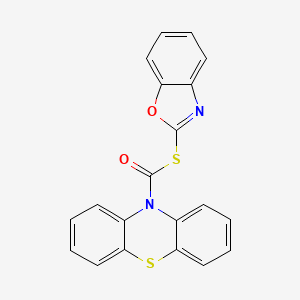
2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide
説明
2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinolinecarboxamide class of compounds and has been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide involves the modulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key regulator of the Wnt/β-catenin pathway. This inhibition leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and activates the transcription of Wnt target genes.
Biochemical and Physiological Effects:
2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to promote osteoblastic differentiation and mineralization, making it a potential therapeutic agent for osteoporosis.
実験室実験の利点と制限
2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has several advantages for use in scientific research. It is a synthetic compound that can be synthesized in high yield and purity, making it suitable for use in a range of experiments. Additionally, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to exhibit a range of biological activities, making it a versatile tool for studying cellular processes. However, there are also limitations to the use of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the research of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide. One area of interest is its potential use as a therapeutic agent for cancer and osteoporosis. Additionally, the modulation of the Wnt/β-catenin signaling pathway by 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has implications for the treatment of several other diseases, including Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide and to optimize its use in scientific research.
Conclusion:
In conclusion, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to ensure high yield and purity, making it suitable for use in a range of experiments. 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor activities, and to modulate the Wnt/β-catenin signaling pathway. While there are limitations to its use in lab experiments, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has several potential future directions for research, including its use as a therapeutic agent for cancer and osteoporosis.
科学的研究の応用
2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the treatment of various diseases. Additionally, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in several cellular processes, including cell proliferation and differentiation. This makes 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide a potential therapeutic agent for diseases associated with aberrant Wnt/β-catenin signaling, such as cancer and osteoporosis.
特性
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15(2)14-28-17-7-5-6-16(12-17)21-13-19(18-8-3-4-9-20(18)24-21)23(27)25-22-10-11-29-26-22/h3-13,15H,14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMBOUCIEFSIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3482766.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3482773.png)
![isopropyl 4-(3-methylphenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3482789.png)
amino]methyl}pyrimidin-2-yl)amino]acetic acid](/img/structure/B3482796.png)


![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B3482815.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)

![4-chloro-3-nitro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3482846.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3482854.png)

![4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B3482862.png)
